

# Applications of 2,2-Diphenylglycine in Medicinal Chemistry: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**2,2-Diphenylglycine**, a non-proteinogenic amino acid, serves as a valuable and versatile building block in medicinal chemistry. Its rigid diphenyl framework and chiral nature (when resolved) offer unique stereochemical control and conformational constraints in the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of **2,2-diphenylglycine** in the synthesis of bioactive molecules, including its role as a chiral auxiliary, a precursor to heterocyclic anticonvulsants, a scaffold for metabotropic glutamate receptor (mGluR) antagonists, and a component of peptidomimetics.

## Asymmetric Synthesis of α-Amino Acids using 2,2-Diphenylglycine Derivatives as Chiral Auxiliaries

The steric bulk of the diphenylmethyl group in derivatives of **2,2-diphenylglycine** makes them excellent chiral auxiliaries for controlling the stereochemistry of reactions at the  $\alpha$ -carbon. One notable application is in the asymmetric Strecker synthesis of non-natural  $\alpha$ -amino acids.

#### **Application Note:**

(R)-phenylglycine amide, a derivative of **2,2-diphenylglycine**, can be employed as a chiral auxiliary in the diastereoselective Strecker reaction. This method allows for the synthesis of  $\alpha$ -amino nitriles with high diastereoselectivity, which can then be converted to the desired



enantiomerically pure  $\alpha$ -amino acids. A key advantage of this approach is the potential for a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, leading to very high diastereomeric ratios.[1][2]

**Quantitative Data: Asymmetric Strecker Synthesis** 

Aldehyde	Chiral Auxiliary	Product	Yield (%)	Diastereom eric Ratio (dr)	Ref
Pivaldehyde	(R)- Phenylglycine amide	(R,S)-2-[(1- cyano-2,2- dimethylprop yl)amino]-2- phenylaceta mide	76-93	>99:1	[1]
3,4- Dimethoxyph enylacetone	(R)- Phenylglycine amide HCl	(R,S)-2-[2- cyano-(3,4- dimethoxyph enyl)propyl)a mino]-2- phenyl- acetamide	76	>99:1	[3][4]

## Experimental Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine

This protocol is adapted from the work of Boesten et al.[1][3][4]

Step 1: Synthesis of (R,S)-2-[(1-cyano-2,2-dimethylpropyl)amino]-2-phenyl-acetamide

- To a stirred suspension of (R)-phenylglycine amide (60.3 g, 400 mmol) in 400 mL of water, add pivaldehyde (37.2 g, 419 mmol) at room temperature.
- Simultaneously, add a 30% aqueous solution of sodium cyanide (68.8 g, 420 mmol) and glacial acetic acid (25.4 g, 423 mmol) over a period of 30 minutes. The temperature will rise to approximately 28°C.



- Stir the mixture for 2 hours at 30°C, followed by stirring for 20 hours at 70°C to induce crystallization of the desired diastereomer.
- Cool the mixture to 30°C and isolate the amino nitrile by filtration.
- Wash the solid with 500 mL of water and dry to obtain the product as a nearly colorless solid.

#### Step 2: Hydrolysis to Diamide

- Slowly add the amino nitrile (940 mg, 4.0 mmol, dr > 99:1) to 5.6 mL of concentrated sulfuric acid (96%) at a rate that maintains the temperature between 15-20°C.
- After the addition is complete, stir the mixture for 30 minutes at room temperature, and then for 2 hours at 40°C.
- Cool the mixture to 20°C, pour it onto ice, and neutralize to pH ~9 with a 25% aqueous ammonia solution.
- Extract the product with ethyl acetate (3 x 20 mL).
- Dry the combined organic layers over sodium sulfate and concentrate under vacuum to yield the diamide.

#### Step 3: Hydrogenolysis to (S)-tert-Leucine Amide

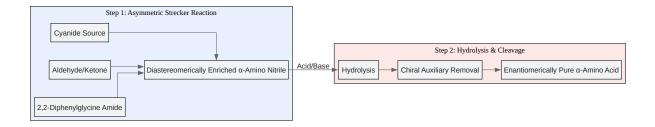
- Dissolve the diamide (0.90 g, 3.7 mmol) in 25 mL of 96% ethanol.
- Add 50 mg of 10% Pd/C catalyst.
- Shake the mixture under a hydrogen atmosphere (2 bar) for 20 hours.
- Filter the reaction mixture through celite and wash the celite with ethanol (3 x 10 mL).
- Concentrate the combined filtrate and washings.

#### Step 4: Hydrolysis to (S)-tert-Leucine

• Heat the crude (S)-tert-leucine amide in 6 N HCl at 100°C.



After hydrolysis is complete, cool the solution and isolate the (S)-tert-leucine. The final
product can be obtained in high yield and enantiomeric excess (>98% ee).[1]



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Asymmetric Strecker Synthesis Workflow.

### Synthesis of Heterocyclic Compounds: Hydantoin-Based Anticonvulsants

The core structure of **2,2-diphenylglycine** is present in the well-known anticonvulsant drug, 5,5-diphenylhydantoin (phenytoin). Hydantoins are a class of drugs that primarily act by modulating voltage-gated sodium channels in the brain, thereby reducing the excessive neuronal firing associated with seizures.[1][2]

#### **Application Note:**

5,5-Diphenylhydantoin can be synthesized from precursors that share the 2,2-diphenyl motif. The anticonvulsant activity of hydantoins is attributed to their ability to stabilize the inactivated state of voltage-gated sodium channels, which reduces the propagation of action potentials.[1] [2] This mechanism is a key target in the development of antiepileptic drugs.



Quantitative Data: Anticonvulsant Activity of a

**Hydantoin Derivative** 

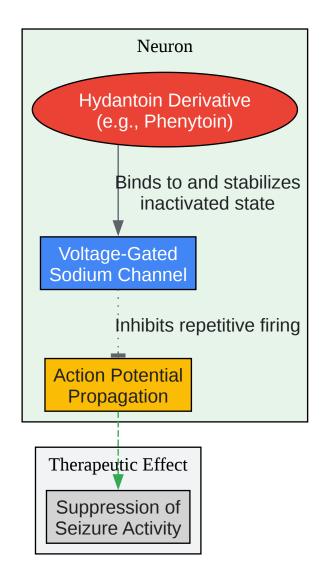
Compound	Test	ED50 (µg)	Protective Index (PI)	Ref
Ph-5 (VV- hemorphin-5 analog with 5,5'- diphenylhydantoi n)	MES	0.25	>20.35	[5]
Ph-5	6 Hz	0.358	>13.97	[5]

## Experimental Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

This protocol is a general method for the synthesis of phenytoin.[6][7]

- In a suitable reaction vessel, combine benzil (1 equivalent) and urea (1.5-2 equivalents) in a solvent such as ethanol.
- Add an aqueous solution of a strong base, such as sodium or potassium hydroxide (3 equivalents).
- Reflux the reaction mixture for 2-3 hours.
- After cooling, dilute the reaction mixture with water and filter to remove any undissolved starting material.
- Acidify the filtrate with a strong acid (e.g., concentrated HCl) until precipitation is complete.
- Collect the crude 5,5-diphenylhydantoin by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.





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Mechanism of Action of Hydantoin Anticonvulsants.

# Phenylglycine Derivatives as Metabotropic Glutamate Receptor (mGluR) Antagonists

Derivatives of phenylglycine have been extensively studied as antagonists of metabotropic glutamate receptors, particularly the mGluR5 subtype.[8][9] These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders.



### **Application Note:**

Phenylglycine derivatives can act as selective antagonists for different mGluR subtypes.[10] Antagonism of mGluR5, a Group I mGluR, is a promising therapeutic strategy for conditions such as anxiety, depression, and chronic pain.[11] These antagonists typically work by binding to the receptor and preventing its activation by glutamate, thereby inhibiting downstream signaling pathways like the phosphoinositide hydrolysis pathway.[6][11]

Quantitative Data: mGluR Antagonist Activity of

**Phenylalycine Derivatives** 

Compound	Receptor	IC50 (μM)	Ref
(RS)-α-Methyl-4- phosphonophenylglyci ne (MPPG)	mGluR (L-AP4 induced)	Potent antagonism	[8]
(RS)-α-Methyl-4- sulphonophenylglycin e (MSPG)	mGluR (L-AP4 induced)	Potent antagonism	[8]
Thiazole derivative 20c	mGluR5	0.54	[12]
Lead compound 12	mGluR5	0.15	[12]

# Experimental Protocol: General Assay for mGluR Antagonist Activity

This is a generalized protocol for assessing the antagonist activity of compounds at mGluRs coupled to phosphoinositide hydrolysis.[8]

- Culture appropriate cells expressing the mGluR subtype of interest (e.g., neonatal rat cortical slices or cultured rat cerebellar granule cells).
- Pre-label the cells with a radioactive inositol precursor, such as [3H]-myo-inositol.
- Incubate the cells with various concentrations of the test compound (phenylglycine derivative) for a predetermined time.

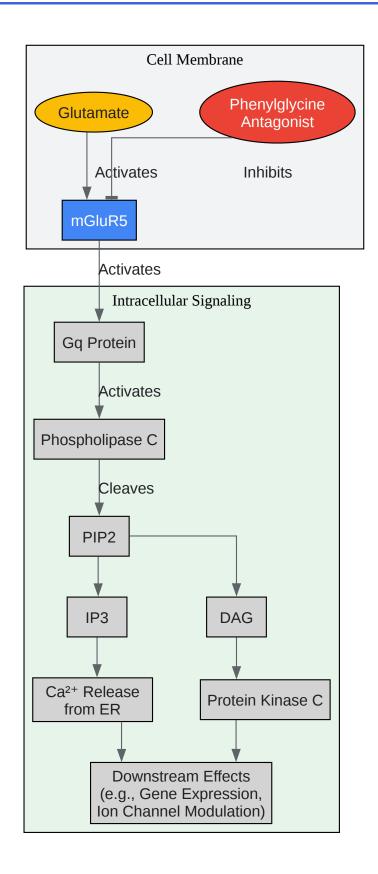
### Methodological & Application





- Stimulate the cells with a known mGluR agonist (e.g., quisqualate or (RS)-2-chloro-5hydroxyphenylglycine (CHPG) for mGluR5).
- Terminate the reaction and measure the accumulation of inositol phosphates (IPs) using an appropriate method, such as ion-exchange chromatography or a scintillation proximity assay.
- Calculate the IC50 value of the test compound by plotting the inhibition of agonist-stimulated IP accumulation against the concentration of the test compound.





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mGluR5 Signaling Pathway and Point of Antagonism.



## Synthesis of Peptidomimetics via Ugi and Passerini Reactions

**2,2-Diphenylglycine** can be incorporated into peptidomimetic structures using multicomponent reactions such as the Ugi and Passerini reactions. These reactions are powerful tools for generating diverse libraries of compounds with peptide-like features but with improved pharmacokinetic properties, such as resistance to enzymatic degradation.

### **Application Note:**

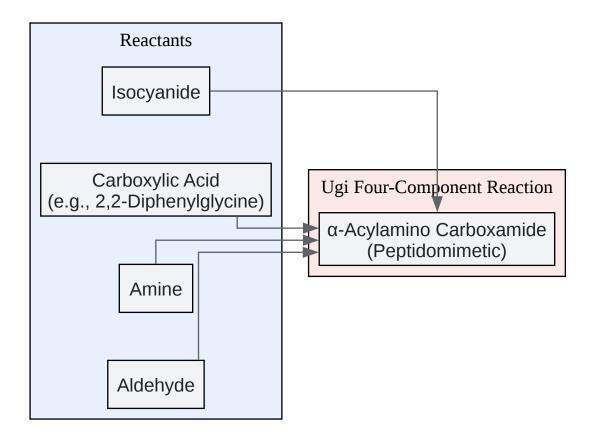
The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an  $\alpha$ -acylamino carboxamide. By using **2,2-diphenylglycine** or its derivatives as one of the components (e.g., as the carboxylic acid or derived into an amine or isocyanide), peptidomimetics with the rigid **2,2-diphenylglycine** scaffold can be readily synthesized. This approach allows for the rapid generation of compound libraries for high-throughput screening in drug discovery.[12][13][14][15]

## Experimental Protocol: General Procedure for Ugi Four-Component Reaction

This is a general protocol for the Ugi reaction to synthesize peptidomimetics.[9][13][16]

- In a suitable solvent, typically methanol or 2,2,2-trifluoroethanol (TFE), combine the aldehyde (1 equivalent) and the amine (1 equivalent). Stir for a short period to allow for imine formation.
- To this mixture, add the carboxylic acid (1 equivalent), which can be **2,2-diphenylglycine**, and the isocyanide (1 equivalent).
- Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours. The
  progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid
  chromatography-mass spectrometry (LC-MS).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the resulting α-acylamino carboxamide product by column chromatography on silica gel or by recrystallization.





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Ugi Reaction for Peptidomimetic Synthesis.

#### Conclusion

**2,2-Diphenylglycine** and its derivatives are highly valuable synthons in medicinal chemistry. They provide a rigid scaffold and stereochemical control that are beneficial for the design of a wide range of bioactive molecules. The applications detailed in this document, from their use as chiral auxiliaries to their incorporation into anticonvulsants, mGluR antagonists, and peptidomimetics, highlight the broad utility of this unique amino acid in modern drug discovery and development. The provided protocols offer a starting point for researchers to explore the potential of **2,2-diphenylglycine** in their own research endeavors.

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